4-(3-Bromopropyl)phenol
Overview
Description
4-(3-Bromopropyl)phenol is an organic compound with the molecular formula C9H11BrO It consists of a phenol group substituted with a 3-bromopropyl chain at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)phenol typically involves the bromination of 4-propylphenol. One common method is the electrophilic aromatic substitution reaction, where 4-propylphenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(3-hydroxypropyl)phenol.
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form 4-(3-propyl)phenol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: 4-(3-hydroxypropyl)phenol
Oxidation: Quinones
Reduction: 4-(3-propyl)phenol
Scientific Research Applications
4-(3-Bromopropyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)phenol involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
4-(3-Bromopropyl)phenol is unique due to the presence of the 3-bromopropyl chain, which imparts distinct chemical properties and reactivity compared to other bromophenols. This structural feature allows for specific interactions and applications that are not possible with simpler bromophenols .
Properties
IUPAC Name |
4-(3-bromopropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJRSDOJOBGBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564360 | |
Record name | 4-(3-Bromopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-55-9 | |
Record name | 4-(3-Bromopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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